CART (55-102) (human)

Description

Historical Discovery and Nomenclature

The discovery of cocaine- and amphetamine-regulated transcript represents a fascinating journey through decades of neuroscience research, beginning with early observations in the 1980s and culminating in the identification of its active peptide fragments in the 1990s. The initial evidence for the existence of a cocaine- and amphetamine-regulated transcript peptide emerged in 1980 when Spiess and colleagues obtained evidence of a previously unknown peptide in hypothalamic extracts. However, at that time, the researchers did not fully understand the function or exact localization of this peptide, referring to it simply as an unknown peptide with a novel amino acid sequence that would later be recognized as part of the cocaine- and amphetamine-regulated transcript family.

The breakthrough moment occurred in 1995 when Douglass and colleagues employed differential display techniques to investigate changes in gene expression following psychostimulant administration. Their systematic analysis revealed that a specific messenger ribonucleic acid was consistently upregulated after cocaine and amphetamine administration, but notably not after morphine, in the rat striatal region. This selective response to psychostimulants provided the foundation for the peptide's nomenclature, leading to the acronym cocaine- and amphetamine-regulated transcript, which reflects its discovery method rather than its primary biological function.

The processing of the precursor protein into active species, specifically rat cocaine- and amphetamine-regulated transcript 55-102 and cocaine- and amphetamine-regulated transcript 62-102, was subsequently characterized through detailed biochemical studies. The human peptide numbering system differs from the rodent system due to alternative splicing patterns, with the human equivalent peptides designated as cocaine- and amphetamine-regulated transcript 42-89 and cocaine- and amphetamine-regulated transcript 49-89. However, the amino acid sequences of these peptides remain highly conserved across species, with human and rat gene sequences sharing 91% nucleotide identity in their coding regions, and the coding-region sequences in rat and mouse genes demonstrating 98% identity.

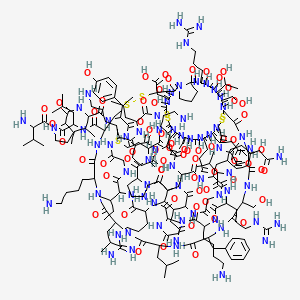

The molecular characterization of human cocaine- and amphetamine-regulated transcript (55-102) reveals a complex peptide structure with the amino acid sequence: H-Val-Pro-Ile-Tyr-Glu-Lys-Lys-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-Arg-Lys-Gly-Ala-Arg-Ile-Gly-Lys-Leu-Cys-Asp-Cys-Pro-Arg-Gly-Thr-Ser-Cys-Asn-Ser-Phe-Leu-Leu-Lys-Cys-Leu-OH. This peptide has a molecular weight of 5245.18 daltons and contains three critical disulfide bridges between cysteine residues at positions 14-32, 20-40, and 34-47, which are essential for maintaining the peptide's three-dimensional structure and biological activity.

Table 1: Molecular Characteristics of Human Cocaine- and Amphetamine-Regulated Transcript (55-102)

| Property | Value |

|---|---|

| Molecular Formula | C₂₂₅H₃₆₅N₆₅O₆₅S₇ |

| Molecular Weight | 5245.18 Da |

| Amino Acid Length | 48 residues |

| Disulfide Bridges | 3 (Cys14-32, Cys20-40, Cys34-47) |

| CAS Registry Number | 214050-22-3 |

| Structural Classification | Cystine knot peptide |

The evolutionary conservation of cocaine- and amphetamine-regulated transcript peptides across species underscores their fundamental biological importance. Sequence alignment studies have demonstrated that the peptides maintain remarkably high similarity between species, with the high nucleotide sequence similarity between rat and human leading to 95% amino acid identity between the active neuropeptides. This conservation suggests that the peptide serves essential physiological functions that have been preserved throughout mammalian evolution.

Physiological Significance in Neuroendocrine Regulation

Cocaine- and amphetamine-regulated transcript (55-102) demonstrates profound physiological significance in neuroendocrine regulation, functioning as both a neurotransmitter and a neuroprotective agent involved in multiple regulatory pathways. The peptide satisfies the general requirements for classification as a peptide neurotransmitter, including presence in neural tissues, biological activity, and calcium-dependent release mechanisms. The widespread distribution of cocaine- and amphetamine-regulated transcript peptides throughout the brain, particularly in hypothalamic regions, has established its central role in integrating neuronal signals with behavioral and physiological responses.

The hypothalamic expression pattern of cocaine- and amphetamine-regulated transcript (55-102) reveals its critical involvement in energy homeostasis and neuroendocrine control. The peptide is highly expressed in key hypothalamic nuclei including the paraventricular nucleus, the supraoptic nucleus, the lateral hypothalamic area, the dorsomedial nucleus, the arcuate nucleus, the periventricular nucleus, and the ventral premammillary nucleus. Within these regions, cocaine- and amphetamine-regulated transcript neurons demonstrate co-expression with other important neuropeptides involved in energy regulation, including thyrotropin-releasing hormone, dynorphin, melanin-concentrating hormone, and neurotensin.

The interaction between cocaine- and amphetamine-regulated transcript and the leptin signaling system represents a fundamental aspect of its neuroendocrine function. Research has demonstrated that cocaine- and amphetamine-regulated transcript neurons in the arcuate nucleus, dorsomedial hypothalamus, and ventral premammillary nucleus express long-form leptin receptor messenger ribonucleic acid. Furthermore, leptin administration induces Fos expression in hypothalamic cocaine- and amphetamine-regulated transcript neurons, indicating direct leptin responsiveness. This relationship positions cocaine- and amphetamine-regulated transcript as a downstream effector of leptin signaling, contributing to the maintenance of energy balance and body weight regulation.

Table 2: Neuroendocrine Functions of Cocaine- and Amphetamine-Regulated Transcript (55-102)

The stress response capabilities of cocaine- and amphetamine-regulated transcript (55-102) further demonstrate its neuroendocrine significance. Intracerebroventricular administration of the peptide produces a robust activation of the hypothalamic-pituitary-adrenal axis, resulting in significant increases in circulating corticosterone levels at 20, 40, 60, and 120 minutes post-injection. This response is mediated through direct activation of corticotropin-releasing hormone neurons in the paraventricular nucleus, with immunohistochemical studies revealing that 89% of corticotropin-releasing hormone-immunoreactive neurons contain c-Fos following cocaine- and amphetamine-regulated transcript administration. The peptide also stimulates oxytocin release, with significant elevations observed at 10 and 20 minutes post-injection, while leaving vasopressin levels unaffected.

The glucose homeostasis functions of cocaine- and amphetamine-regulated transcript (55-102) extend beyond central nervous system effects to include direct pancreatic actions. The peptide has been identified in pancreatic delta cells and demonstrated to potentiate glucose-stimulated insulin secretion in the presence of glucagon-like peptide-1 or forskolin. However, the peptide exhibits complex dose-dependent effects, with inhibitory actions on glucose-stimulated insulin secretion observed in the absence of agents that elevate protein kinase A activity. This dual functionality suggests sophisticated regulatory mechanisms that depend on the local cellular environment and co-stimulatory factors.

Recent advances in understanding cocaine- and amphetamine-regulated transcript receptor signaling have revealed the identification of GPR160 as a potential cognate receptor. This discovery has opened new avenues for understanding the physiological relevance of cocaine- and amphetamine-regulated transcript actions, particularly in circadian regulation of appetite and thirst, as well as in pain transmission pathways. The cocaine- and amphetamine-regulated transcript-GPR160 interaction appears essential for maintaining normal physiological rhythms and represents a significant breakthrough in understanding the molecular mechanisms underlying the peptide's diverse biological effects.

The tissue-specific processing of cocaine- and amphetamine-regulated transcript demonstrates additional layers of neuroendocrine regulation. Studies examining peptide processing in different tissues have revealed that the hypothalamus and nucleus accumbens contain both cocaine- and amphetamine-regulated transcript (42-89) and cocaine- and amphetamine-regulated transcript (49-89) forms, indicating cleavage at multiple sites within the precursor protein. In contrast, the posterior pituitary contains only the cocaine- and amphetamine-regulated transcript (49-89) form, suggesting tissue-specific processing enzymes and potentially distinct functional roles for different peptide fragments. This processing specificity indicates sophisticated regulatory mechanisms that allow for tissue-appropriate peptide production and function.

Table 3: Tissue Distribution and Processing Patterns of Cocaine- and Amphetamine-Regulated Transcript

| Tissue Location | Peptide Forms Present | Processing Characteristics | Functional Implications |

|---|---|---|---|

| Hypothalamus | CART 42-89, CART 49-89 | Dual cleavage sites | Multiple regulatory functions |

| Nucleus Accumbens | CART 42-89, CART 49-89 | Dual cleavage sites | Reward and addiction modulation |

| Posterior Pituitary | CART 49-89 only | Single cleavage site | Specialized neuroendocrine function |

| Adrenal Gland | CART 1-89, CART 10-89 | Peripheral processing | Stress hormone regulation |

| Anterior Pituitary | CART 42-89 only | Selective processing | Hormonal regulation |

Properties

IUPAC Name |

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C225H365N65O65S7/c1-24-117(17)177-215(347)248-100-168(302)252-130(48-30-35-76-227)186(318)265-143(89-112(7)8)200(332)280-155-106-359-358-105-154(279-194(326)140(74-86-356-23)263-213(345)160-56-44-85-290(160)221(353)176(116(15)16)285-196(328)136(66-70-162(231)296)253-167(301)99-247-185(317)144(92-124-58-62-126(294)63-59-124)268-189(321)132(50-32-37-78-229)257-187(319)131(49-31-36-77-228)258-192(324)139(69-73-171(306)307)261-201(333)146(93-125-60-64-127(295)65-61-125)273-217(349)178(118(18)25-2)287-214(346)161-57-43-84-289(161)220(352)174(234)114(11)12)209(341)271-148(95-172(308)309)197(329)250-119(19)180(312)244-98-166(300)254-137(68-72-170(304)305)191(323)260-138(67-71-163(232)297)193(325)277-153(207(339)251-121(21)182(314)284-175(115(13)14)216(348)264-134(53-40-81-242-224(237)238)188(320)256-128(47-29-34-75-226)183(315)245-97-165(299)249-120(20)181(313)255-135(195(327)286-177)54-41-82-243-225(239)240)104-357-360-107-156-208(340)270-147(94-164(233)298)203(335)275-151(102-291)205(337)269-145(91-123-45-27-26-28-46-123)202(334)267-142(88-111(5)6)199(331)266-141(87-110(3)4)198(330)259-133(51-33-38-79-230)190(322)278-157(211(343)274-150(222(354)355)90-113(9)10)108-361-362-109-158(282-204(336)149(96-173(310)311)272-210(155)342)219(351)288-83-42-55-159(288)212(344)262-129(52-39-80-241-223(235)236)184(316)246-101-169(303)283-179(122(22)293)218(350)276-152(103-292)206(338)281-156/h26-28,45-46,58-65,110-122,128-161,174-179,291-295H,24-25,29-44,47-57,66-109,226-230,234H2,1-23H3,(H2,231,296)(H2,232,297)(H2,233,298)(H,244,312)(H,245,315)(H,246,316)(H,247,317)(H,248,347)(H,249,299)(H,250,329)(H,251,339)(H,252,302)(H,253,301)(H,254,300)(H,255,313)(H,256,320)(H,257,319)(H,258,324)(H,259,330)(H,260,323)(H,261,333)(H,262,344)(H,263,345)(H,264,348)(H,265,318)(H,266,331)(H,267,334)(H,268,321)(H,269,337)(H,270,340)(H,271,341)(H,272,342)(H,273,349)(H,274,343)(H,275,335)(H,276,350)(H,277,325)(H,278,322)(H,279,326)(H,280,332)(H,281,338)(H,282,336)(H,283,303)(H,284,314)(H,285,328)(H,286,327)(H,287,346)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,354,355)(H4,235,236,241)(H4,237,238,242)(H4,239,240,243) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCZAYAPDLTVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C225H365N65O65S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5245 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

CART (55-102) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95% .

Industrial Production Methods

Industrial production of CART (55-102) (human) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously, ensuring high yield and purity. The final product is lyophilized to obtain a stable, white powder .

Chemical Reactions Analysis

Types of Reactions

CART (55-102) (human) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of CART (55-102) (human) involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA) . The reactions are carried out under mild conditions to prevent degradation of the peptide.

Major Products Formed

The primary product formed is the CART (55-102) (human) peptide itself. During synthesis, intermediate protected peptides are also formed, which are subsequently deprotected and purified .

Scientific Research Applications

CART (55-102) (human) has a wide range of scientific research applications:

Mechanism of Action

CART (55-102) (human) exerts its effects by interacting with specific receptors in the brain, although the exact receptors are not fully identified . It is known to inhibit neuropeptide Y-induced feeding and reduce neuroinflammation by inhibiting dipeptidyl-peptidase 4 (DPP4) in astrocytes . This leads to a decrease in pro-inflammatory cytokines like TNFα and IL-6, contributing to its anorectic and anti-inflammatory effects .

Comparison with Similar Compounds

Research Implications

CART (55-102) offers a novel therapeutic avenue for chronic pain by targeting neuroinflammation without opioid dependency. Its unique cleavage into IPI provides localized DPP4 inhibition, addressing limitations of existing diabetes-oriented DPP4 inhibitors . Future studies should explore:

- Structural optimization to enhance stability.

- Mechanisms of microglial vs. astrocytic DPP4 in neuropathic pain.

Biological Activity

CART (cocaine and amphetamine regulated transcript) peptides, particularly CART (55-102), have garnered significant attention due to their diverse biological activities, especially in the context of neurobiology and addiction. This article explores the biological activity of CART (55-102), focusing on its role as a neuromodulator, its influence on psychostimulant behaviors, and its potential therapeutic applications.

Overview of CART Peptides

CART peptides are neuropeptides expressed in various brain regions associated with reward and addiction. The CART (55-102) fragment is derived from the longer proCART peptide and is primarily involved in modulating dopaminergic pathways. Research indicates that CART (55-102) plays a crucial role in regulating appetite, mood, and the body's response to psychostimulants such as cocaine and amphetamines .

Neuromodulatory Effects

CART (55-102) has been shown to exert significant effects on the dopaminergic system. It inhibits dopamine release in the nucleus accumbens, a critical area for reward processing. This inhibition is thought to contribute to its effects on reducing psychostimulant-induced locomotion . Furthermore, CART (55-102) activates intracellular signaling pathways, including:

- Inhibition of L-type Ca channels : This action is mediated through pertussis toxin-sensitive pathways, indicating a G-protein coupled receptor mechanism .

- Activation of CREB : CART (55-102) enhances the phosphorylation of CREB in hypothalamic neurons, which is associated with antidepressant effects and regulation of genes related to reward .

- ERK Pathway Activation : It also promotes ERK phosphorylation in various cell types, suggesting broader implications for cellular signaling in response to stress and reward .

Biological Activity in Psychostimulant Contexts

CART (55-102) has been extensively studied for its role in modulating behaviors associated with psychostimulant use. Key findings include:

- Inhibition of Locomotion : Systemic administration of CART (55-102) significantly reduces cocaine- and amphetamine-induced locomotion in animal models. This effect exhibits a biphasic dose-response curve, with optimal inhibition observed at specific dosages .

| Dose (µg/kg) | Effect on Locomotion (%) |

|---|---|

| 2.5 | 20% |

| 10 | 75% |

| 25 | 100% |

| 50 | 40% |

This data indicates that while lower doses have minimal effects, there exists an optimal range where CART (55-102) maximally inhibits locomotor activity induced by psychostimulants.

Study on Systemic Administration

A pivotal study demonstrated that intraperitoneal administration of CART (55-102) effectively decreased locomotor activity in rats subjected to cocaine exposure. The research highlighted that this peptide crosses the blood-brain barrier when administered peripherally, suggesting that its effects are not solely localized to central administration .

Role in Pain Modulation

Recent investigations have also revealed that CART (55-102) plays a role in pain modulation. It was found to enhance the analgesic effects of morphine while attenuating hyperalgesia and allodynia in neuropathic pain models. This suggests potential therapeutic applications for managing pain alongside addiction treatment .

Therapeutic Implications

The multifaceted roles of CART (55-102) open avenues for therapeutic interventions targeting addiction and mood disorders. Its ability to modulate dopaminergic activity positions it as a candidate for developing treatments aimed at reducing cravings and withdrawal symptoms associated with substance abuse.

Q & A

Basic Research Questions

Q. What are the key structural and functional features of CART (55-102) in human studies, and how are they experimentally validated?

- Methodological Answer : Structural analysis typically employs techniques like NMR spectroscopy or X-ray crystallography to resolve peptide conformation. Functional validation often involves in vitro assays (e.g., receptor binding assays) and in vivo models to assess biological activity. Ensure reproducibility by adhering to standardized protocols for peptide synthesis and purity validation (≥95% via HPLC) .

- Data Consideration : Cross-reference structural data with existing databases (e.g., UniProt) and validate functional outcomes using negative/positive controls in assay designs .

Q. How should researchers design initial dose-response experiments for CART (55-102) to balance efficacy and toxicity?

- Methodological Answer : Use a factorial design to test multiple dose levels (e.g., 0.1–100 nM) across biological replicates. Include endpoints like cell viability (MTT assay) and biomarker expression (Western blot/ELISA). Apply Hill equation modeling to derive EC₅₀/IC₅₀ values .

- Data Contradiction Resolution : If toxicity outliers occur, re-evaluate solvent compatibility (e.g., DMSO concentration) and confirm peptide stability under experimental conditions .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for CART (55-102)?

- Methodological Answer :

Pharmacokinetic Profiling : Measure peptide half-life (T₁/₂) and tissue distribution via LC-MS/MS in animal models.

Tissue-Specific Microenvironment Modeling : Use 3D cell cultures or organ-on-chip systems to mimic in vivo conditions .

Meta-Analysis : Compare results across studies using standardized metrics (e.g., fold-change relative to controls) and assess publication bias via funnel plots .

- Example : A 2024 study resolved discrepancies by identifying serum protein binding as a key factor reducing in vivo bioavailability .

Q. How can researchers optimize orthogonal assays to validate CART (55-102) mechanisms without overfitting data?

- Methodological Answer :

- Assay Triangulation : Combine biophysical (SPR), cellular (calcium flux), and in silico (molecular docking) approaches.

- Cross-Validation : Split datasets into training/testing subsets and apply Shapiro-Wilk tests to ensure normality before regression analysis .

- Software Tools : Use Schrödinger Suite or AutoDock for docking simulations, ensuring force-field parameters align with peptide physicochemical properties .

Q. What experimental designs mitigate confounding variables in human cohort studies involving CART (55-102)?

- Methodological Answer :

- Stratified Randomization : Group participants by age, BMI, or genetic markers (e.g., SNPs linked to peptide receptors).

- Blinding Protocols : Double-blind designs with placebo controls reduce observer bias.

- Covariate Adjustment : Use ANCOVA to statistically control for variables like baseline biomarker levels .

- Data Table Example :

| Variable | Control Group (n=50) | Treatment Group (n=50) | p-value |

|---|---|---|---|

| Age (years) | 45 ± 12 | 47 ± 10 | 0.32 |

| Baseline BMI | 26.1 ± 3.2 | 25.8 ± 3.5 | 0.67 |

Methodological Best Practices

- Literature Review : Use tools like Web of Science Research Assistant to identify knowledge gaps. Filter studies by experimental rigor (e.g., sample size ≥30, peer-reviewed journals) .

- Data Integrity : Encrypt sensitive human data and comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) and document informed consent for human-derived data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.